molecular formula C20H21NO6 B12668216 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-79-8

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone

Cat. No.: B12668216
CAS No.: 94313-79-8
M. Wt: 371.4 g/mol
InChI Key: ZSFWKWLNASMXLT-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two hydroxyl groups and an amino group substituted with a 2-methoxyethoxypropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone typically involves the following steps:

    Starting Materials: The synthesis begins with anthraquinone as the core structure.

    Hydroxylation: Introduction of hydroxyl groups at the 1 and 4 positions of the anthraquinone ring.

    Amination: Substitution of an amino group at the 2 position.

    Alkylation: Attachment of the 3-(2-methoxyethoxy)propyl chain to the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The anthraquinone core can be reduced to form hydroquinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone: Lacks the 3-(2-methoxyethoxy)propyl substitution.

    2-Aminoanthraquinone: Lacks the hydroxyl groups at the 1 and 4 positions.

    1,4-Diaminoanthraquinone: Contains amino groups instead of hydroxyl groups at the 1 and 4 positions.

Uniqueness

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and amino groups, along with the 3-(2-methoxyethoxy)propyl chain, makes it a versatile compound for various applications.

Properties

CAS No.

94313-79-8

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

1,4-dihydroxy-2-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione

InChI

InChI=1S/C20H21NO6/c1-26-9-10-27-8-4-7-21-14-11-15(22)16-17(20(14)25)19(24)13-6-3-2-5-12(13)18(16)23/h2-3,5-6,11,21-22,25H,4,7-10H2,1H3

InChI Key

ZSFWKWLNASMXLT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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